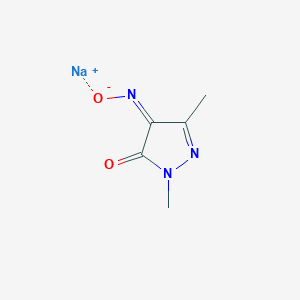

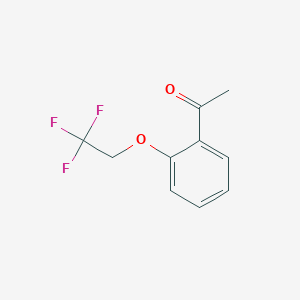

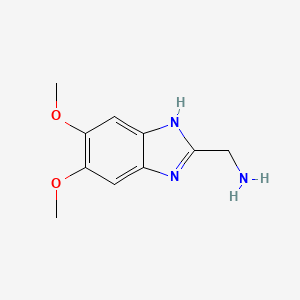

![molecular formula C12H9F3O2S B3039395 Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CAS No. 1031929-14-2](/img/structure/B3039395.png)

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Overview

Description

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and is known for its unique properties that make it a valuable tool for various research applications. In

Scientific Research Applications

Conjugated Polymers

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has been utilized in the synthesis of new conjugated polymers. The incorporation of a trifluoromethyl group into this compound significantly alters the optical and electrochemical properties of the polymers. Such modifications lead to a reduction in both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels compared to non-trifluoromethylated counterparts. This alteration is due to the pronounced steric and electronic effects induced by the trifluoromethyl group, which can cause a significant twist in the polymer's conjugated main-chains, disrupting effective conjugation (Deng et al., 2013).

Multi-Component Chemical Reactions

This compound is also used in multi-component chemical reactions. For instance, ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2 H -benzo[g]chromene-3-carboxylates were synthesized through a one-pot multicomponent reaction. This synthesis involves a Knoevenagel condensation followed by a Michael addition and regioselective intramolecular annulation (Duan et al., 2013).

Organic Synthesis and Catalysis

This compound plays a role in organic synthesis and catalysis. Catalytic trifluoromethylation of aryl- and vinylboronic acids using derivatives of this compound has been described, demonstrating its utility in facilitating reactions under mild conditions at room temperature (Arimori & Shibata, 2015).

Photovoltaic Applications

In the field of photovoltaics, derivatives of this compound are used as building blocks for low bandgap semiconducting polymers. These polymers show promising applications in high-performance single and tandem organic photovoltaic cells. The synthesized polymers like PTTBDT-FTT, comprising of this compound, exhibit desirable properties such as a low optical bandgap and high hole mobility, which are crucial for efficient solar energy conversion (Kim et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with metal ions such as in³⁺ and pb²⁺ .

Mode of Action

Related compounds have been shown to exhibit a highly sensitive and selective ratiometric response to in³⁺ in dmf/h₂o tris buffer solution . The response mechanism to In³⁺ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .

Result of Action

Related compounds have shown a colorimetric/fluorescent dual-channel response to in³⁺ .

Action Environment

Related compounds have shown a highly sensitive and selective ratiometric response to in³⁺ in dmf/h₂o tris buffer solution .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .

Additionally, this compound has been found to bind to certain proteins, such as albumin, which can affect its distribution and bioavailability in biological systems. The nature of these interactions is primarily driven by hydrophobic and van der Waals forces, which facilitate the binding of the compound to the hydrophobic pockets of the proteins .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Moreover, this compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in metabolic processes. This can lead to changes in the levels of key metabolic enzymes and metabolites, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction .

For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. The stability of this compound is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species .

Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and disruption of normal metabolic processes .

Threshold effects have been observed in studies where a certain dosage level must be reached before significant biological effects are observed. It is important to carefully determine the appropriate dosage to balance the desired therapeutic effects with the potential for adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases.

properties

IUPAC Name |

ethyl 3-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-9(12(13,14)15)7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIORUJPSGLHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3039312.png)

![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B3039319.png)

![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)

![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)

![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)